molecular formula C14H11F3N2O B13241459 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

Cat. No.: B13241459
M. Wt: 280.24 g/mol
InChI Key: UZZKYMKSMQVYIL-UHFFFAOYSA-N
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Description

1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a pyridazine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a 3-methylphenyl substituent at the 6-position of the pyridazine ring, with an acetyl group at the 3-position. The 3-methylphenyl group contributes to lipophilicity, influencing solubility and intermolecular interactions. While direct pharmacological data for this compound is absent in the provided evidence, structurally related analogs (e.g., piperazine-containing derivatives) are highlighted in medicinal chemistry research for their bioactivity .

Properties

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

1-[6-(3-methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C14H11F3N2O/c1-8-4-3-5-10(6-8)12-7-11(14(15,16)17)13(9(2)20)19-18-12/h3-7H,1-2H3

InChI Key

UZZKYMKSMQVYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C(=C2)C(F)(F)F)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Substitution with Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts acylation reaction using a methylphenyl ketone and a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analogues and Substituent Effects

Compound Key Substituents Structural Impact Reference
1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one 4-Methylphenyl (para-substituted) The para-methyl group reduces steric hindrance compared to meta (3-methyl), potentially enhancing crystallinity and π-π stacking.
1-[6-(2-Nitrophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one 2-Nitrophenyl (ortho-substituted) The electron-withdrawing nitro group (-NO₂) increases electrophilicity of the pyridazine ring, affecting reactivity. Ortho substitution introduces steric strain.
1-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one Azepan-1-yl (7-membered amine ring) The azepane group introduces basicity and H-bond acceptor capacity, improving solubility in polar solvents. LogD (5.5) indicates moderate lipophilicity.
1-{6-[4-(propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one 4-Isopropylphenyl (bulky alkyl) The isopropyl group enhances lipophilicity and steric bulk, potentially improving membrane permeability but reducing aqueous solubility.
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one Piperazine-linked -CF₃ phenyl The piperazine moiety adds conformational flexibility and H-bonding sites, favoring interactions with biological targets. Yield: 73% via HOBt/TBTU coupling.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The -CF₃ group in the target compound stabilizes the pyridazine ring via inductive effects, reducing electron density and altering reactivity compared to non-fluorinated analogs. This contrasts with the electron-donating methyl group in 4-methylphenyl derivatives .
  • Azepane-containing analogs (logD = 5.5) exhibit higher lipophilicity .
  • Acidity/Basicity : The azepane substituent (pKa ~15.96) introduces weak basicity, while the nitro group in ortho-substituted derivatives may lower pKa due to resonance effects .

Biological Activity

Overview

1,2,2-Trimethylcyclopropan-1-amine, also known as N,2,2-trimethylcyclopropan-1-amine hydrochloride, is a synthetic compound with the molecular formula C₆H₁₄ClN. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research.

1,2,2-Trimethylcyclopropan-1-amine is characterized by its unique cyclopropane structure that includes three methyl groups attached to the cyclopropane ring. This structural configuration influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₆H₁₄ClN
Molecular Weight135.64 g/mol
State at Room TemperatureLiquid
SolubilitySoluble in water

The biological activity of 1,2,2-trimethylcyclopropan-1-amine primarily stems from its amine group, which can engage in hydrogen bonding and ionic interactions with various biological molecules. This interaction may modulate enzyme activities and influence biochemical pathways. The compound has been investigated for its potential role as a ligand in receptor binding and enzyme inhibition studies.

Enzyme Interaction

Research indicates that 1,2,2-trimethylcyclopropan-1-amine can interact with specific enzymes, potentially influencing their catalytic activities. For instance:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes that may have therapeutic implications.

Case Studies

Several studies have explored the biological effects of 1,2,2-trimethylcyclopropan-1-amine:

  • Anticancer Activity : A study investigated the anticancer properties of this compound in vitro. Results indicated that it exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of 1,2,2-trimethylcyclopropan-1-amine against oxidative stress-induced neuronal cell death .
  • Receptor Binding Studies : The compound has been evaluated for its binding affinity to various receptors, revealing insights into its potential use as a pharmacological agent .

Applications in Research

The versatility of 1,2,2-trimethylcyclopropan-1-amine extends to several scientific applications:

  • Synthetic Chemistry : It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
  • Biological Research : Its role in enzyme inhibition and receptor interactions makes it valuable for studying biological pathways and mechanisms.

Comparison with Similar Compounds

To understand the unique properties of 1,2,2-trimethylcyclopropan-1-amine, it is beneficial to compare it with related compounds:

CompoundStructural FeaturesBiological Activity
CyclopropylamineCyclopropane ring with one amineModerate activity; less potent than trimethyl variant
1,1-Dimethylcyclopropan-1-amineTwo methyl groups on cyclopropaneSimilar activity; less stability
2,2-Dimethylcyclopropan-1-amineTwo methyl groups at different positionsVaries; often less active than trimethyl variant

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